5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide
Description
5-Chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 5-chloro substituent on the thiophene ring and a 4-(methylsulfanyl)phenyl group attached via an amide linkage. This compound is structurally related to several pharmacologically active molecules, particularly Factor Xa (FXa) inhibitors like rivaroxaban.
Properties
IUPAC Name |
5-chloro-N-(4-methylsulfanylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLAKEOULHMIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Using Carboxylic Acid Derivatives
A prevalent method involves reacting 5-chlorothiophene-2-carbonyl chloride with amines. In a protocol adapted from anticoagulant drug synthesis, 5-chlorothiophene-2-carbonyl chloride is treated with (2S)-3-aminopropane-1,2-diol in anhydrous dichloromethane (DCM) to form an intermediate amide. This reaction typically requires inert conditions and a base such as triethylamine to neutralize HCl byproducts.
Coupling Agents for Direct Amidation
For less reactive amines, carbodiimide-based coupling agents enhance reaction efficiency. A study on thiophene carboxamide derivatives utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM to facilitate amide bond formation between 5-(4-fluorophenyl)thiophene-2-carboxylic acid and substituted anilines. Applied to the target compound, this method would involve activating 5-chlorothiophene-2-carboxylic acid with EDC/DMAP, followed by reaction with 4-(methylsulfanyl)aniline.
Chlorination Strategies
Chlorination at the 5-position of the thiophene ring is critical for achieving the desired substitution pattern.
Direct Electrophilic Chlorination
Electrophilic aromatic substitution using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃) is a classical approach. However, regioselectivity challenges may arise, necessitating directing groups. For example, the carboxamide group at the 2-position acts as a meta-directing group, favoring chlorination at the 5-position.
Late-Stage Chlorination of Intermediates
An alternative strategy involves chlorinating preformed thiophene-2-carboxamide derivatives. In one patent, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide is synthesized by treating the non-chlorinated precursor with SOCl₂. This method avoids competing reactions during earlier synthesis stages.
Coupling with 4-(Methylsulfanyl)Aniline
The final step introduces the 4-(methylsulfanyl)phenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Reacting 5-chlorothiophene-2-carbonyl chloride with 4-(methylsulfanyl)aniline in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., NaH or K₂CO₃) yields the target compound. This method mirrors procedures described for similar antineoplastic agents, where electron-rich anilines readily displace chloride from activated carbonyl intermediates.
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed coupling can be employed. A patent detailing the synthesis of 4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[4-(3-(dimethylamino)propoxy)-3-methoxyphenyl]thiophene-2-carboxamide utilizes Pd(OAc)₂ and Xantphos as catalysts, enabling C–N bond formation under mild conditions. Adapting this to the target compound would involve coupling a halogenated thiophene intermediate with 4-(methylsulfanyl)aniline.
Purification and Characterization
Post-synthetic purification ensures product integrity, while spectroscopic methods confirm structural fidelity.
Chromatographic Techniques
Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for isolating carboxamide derivatives. High-performance liquid chromatography (HPLC) may further purify compounds for pharmaceutical applications.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): NMR spectra typically show a singlet for the methylsulfanyl group (δ ~2.5 ppm) and aromatic protons between δ 7.0–8.0 ppm.
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Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 250.73.
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Infrared (IR) Spectroscopy: Stretching vibrations for the amide C=O bond appear near 1650 cm⁻¹, while C–S bonds absorb at ~650 cm⁻¹.
Industrial-Scale Production Considerations
Scalability requires optimizing reaction conditions and minimizing hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Thiophene Carboxamide Derivatives with Heterocyclic Modifications
- 5-Chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide (CAS 886909-26-8): Structure: Incorporates a 1,3,4-oxadiazole ring instead of a direct phenyl linkage. Properties: Molecular formula C₁₄H₁₀ClN₃O₂S₂ (MW: 351.83). The oxadiazole ring may enhance metabolic stability due to reduced susceptibility to hydrolysis compared to the amide group in the target compound . Applications: Not explicitly stated in evidence, but oxadiazoles are known for antimicrobial and anti-inflammatory activities.
- Rivaroxaban (BAY 59-7939): Structure: Contains a morpholino-oxazolidinone core instead of the SMe-phenyl group. Properties: High FXa inhibition (IC₅₀ = 0.7 nM) due to the morpholino group’s strong binding to the FXa active site . Pharmacokinetics: Oral bioavailability (~80%), half-life of 5–13 hours .
Chalcone-Based Thiophene Carboxamides
- 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b): Structure: Features a chalcone (α,β-unsaturated ketone) moiety. Properties: Melting point 210–212°C, molecular formula C₂₀H₁₄ClNO₃S. The hydroxyl group enhances solubility but may increase susceptibility to glucuronidation . Activity: Chalcone derivatives are explored for anticancer and antimicrobial applications, diverging from the FXa inhibition focus of rivaroxaban analogs .
Anthranilamide-Based FXa Inhibitors
- 5-Chloro-N-(4-chloro-2-((4-(3-oxomorpholino)phenyl)carbamoyl)phenyl)thiophene-2-carboxamide (1p): Structure: Includes a 3-oxomorpholino group critical for FXa binding. Synthesis: 65% yield, white solid with high melting point (>250°C). The morpholino group’s electron-withdrawing nature enhances interactions with FXa’s S4 pocket . Comparison: The target compound’s SMe group lacks this electron-withdrawing effect, likely reducing FXa affinity but possibly improving passive diffusion .
Oxazolidinone-Containing Analogs
- Zifaxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(2-oxopyridin-1(2H)-yl)phenyl]oxazolidin-5-yl]methyl]thiophene-2-carboxamide): Structure: Oxazolidinone ring replaces the SMe-phenyl group. Activity: Demonstrated anticoagulant effects via FXa inhibition, though less potent than rivaroxaban. Crystal structure analysis highlights the importance of the oxazolidinone’s rigidity for binding . Thermal Stability: Higher melting points (>250°C) compared to chalcone derivatives, suggesting stronger intermolecular forces .
Key Comparative Data Table
Research Findings and Implications
- This may reduce FXa affinity but improve membrane permeability .
- Synthetic Accessibility: Chalcone derivatives (e.g., 4b) are synthesized in moderate yields (43–75%), while morpholino-containing analogs (e.g., 1p) require multi-step routes with ~65% yields .
- Thermal Stability: High melting points (>250°C) in oxazolidinone/morpholino derivatives suggest robust crystalline packing, advantageous for formulation .
Biological Activity
5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a thiophene ring, a chlorine atom, and a carboxamide group. Its molecular formula is C12H10ClNOS2, and it has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound consists of:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Chlorine Substitution : A chlorine atom at the 5-position of the thiophene ring.
- Carboxamide Group : Located at the 2-position, contributing to its reactivity and interaction with biological targets.
- Methylsulfanyl Group : Attached to a phenyl ring at the 4-position, which may influence its pharmacological properties.
Anticancer Activity
Thiophene derivatives are frequently explored for anticancer activity due to their ability to interact with cellular pathways. Some studies suggest that compounds with carboxamide functionalities can inhibit tumor cell proliferation and induce apoptosis.
Enzyme Inhibition
The presence of the carboxamide group suggests potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in cancer progression and inflammation.
Case Studies
- Antimicrobial Assays : A study evaluating the antimicrobial efficacy of thiophene derivatives found that modifications at the 5-position significantly enhanced activity against Gram-positive bacteria. While direct data on this compound is lacking, it can be inferred that similar modifications may yield beneficial results.
- Cytotoxicity Tests : In vitro cytotoxicity assays conducted on related compounds demonstrated significant inhibition of cancer cell lines, indicating that further investigation into this compound could reveal similar properties.
- Enzyme Activity : Research into enzyme inhibitors in medicinal chemistry highlights the potential of thiophene-based compounds in targeting specific enzymes linked to disease pathways, suggesting that this compound may possess similar capabilities.
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic pathways for 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 5-chloro-2-thiophenecarbonyl chloride with 4-(methylsulfanyl)aniline via amide bond formation. Critical steps include:
- Deprotonation : Use of bases like triethylamine or sodium hydride to activate the amine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products .
Optimization involves iterative adjustments to solvent ratios, base equivalents, and reaction time, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are essential for structural characterization?
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 312.7) .
Q. How is purity assessed post-synthesis, and what purification methods are effective?
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Analytical Techniques : HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% target) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Standardized Assays : Reproduce studies using identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols .
- Orthogonal Validation : Cross-validate results with techniques like SPR (surface plasmon resonance) for binding affinity and enzymatic inhibition assays .
- Structural Analog Comparison : Test derivatives (e.g., substituting methylsulfanyl with oxadiazole) to isolate activity drivers .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling steps .
- In-Line Monitoring : Use inline FTIR or ReactIR to track intermediate formation .
- Solvent Recycling : DMF recovery via distillation reduces costs and environmental impact .
Q. How can mechanistic interactions with biological targets be studied?
- Molecular Docking : Use software (AutoDock Vina) to predict binding modes to enzymes like COX-2 or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Mutagenesis Studies : Site-directed mutations in target proteins (e.g., altering active-site residues) validate binding hypotheses .
Q. What challenges arise in establishing structure-activity relationships (SAR)?
- Synthetic Complexity : Multi-step routes limit analog diversity; automated parallel synthesis (e.g., Chemspeed platforms) accelerates SAR exploration .
- Variable Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may enhance binding but reduce solubility .
- Data Integration : Machine learning models (e.g., Random Forest) correlate substituent properties with activity trends .
Q. What methodological approaches address limited toxicological data?
- In Vitro Profiling : Ames test (mutagenicity), hERG assay (cardiotoxicity), and hepatocyte viability screening .
- In Vivo Models : Acute toxicity studies in rodents (OECD 423 guidelines) establish safe dosing ranges .
- Metabolite Identification : LC-MS/MS detects reactive metabolites that may contribute to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
